molecular formula C13H15IO3 B1360762 3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone CAS No. 898785-46-1

3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

Cat. No. B1360762
CAS RN: 898785-46-1
M. Wt: 346.16 g/mol
InChI Key: ZWSGHDZGOKQSSI-UHFFFAOYSA-N
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Description

3-(1,3-Dioxan-2-yl)-2'-iodopropiophenone (hereafter referred to as “DIP”) is a synthetic organic compound that has recently been studied for its potential medical applications. It is a derivative of propiophenone, a compound that is used in the manufacture of several pharmaceutical drugs. DIP is a relatively new compound and has only recently been studied for its potential medical applications.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound could be utilized as a precursor for the synthesis of various pharmaceutical agents . Its iodine moiety makes it a potential candidate for use in radio-labeling studies, which are crucial for tracking the distribution and localization of drugs within the body .

Materials Science

“3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone” may find applications in materials science, particularly in the development of organic semiconductors . The presence of the dioxane ring could influence the electronic properties of the material, making it suitable for use in organic photovoltaics or light-emitting diodes (LEDs) .

Environmental Science

In environmental science, this compound’s ability to absorb light makes it a potential photochemical probe . It could be used to study photodegradation processes or to develop materials that can absorb harmful UV radiation .

Analytical Chemistry

Analytical chemists might explore the use of “3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone” in chromatographic methods as a standards or reagents . Its unique structure could help in the separation and identification of complex mixtures .

Biochemistry

Biochemists could investigate the compound’s interaction with biological macromolecules . It might serve as a tool for studying protein folding , enzyme catalysis , or membrane dynamics due to its potential to form stable complexes with various biomolecules .

Pharmacology

Pharmacologically, “3-(1,3-Dioxan-2-YL)-2’-iodopropiophenone” could be explored for its bioactivity . It might act as a lead compound in drug discovery, particularly in the search for new therapeutic agents with specific binding affinities .

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(2-iodophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-5-2-1-4-10(11)12(15)6-7-13-16-8-3-9-17-13/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWSGHDZGOKQSSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645900
Record name 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-2'-iodopropiophenone

CAS RN

898785-46-1
Record name 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(2-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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